Norcapsaicin
Overview
Description
Norcapsaicin is a capsaicinoid, a class of compounds found in chili peppers (Capsicum). It is an analog and congener of capsaicin, the compound responsible for the pungency of chili peppers. This compound is known for its irritant properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
Norcapsaicin, like other capsaicinoids, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) . This receptor is a type of ion channel found in the membranes of certain cells, including sensory neurons. It plays a crucial role in detecting and regulating body temperature and also in pain sensation .
Mode of Action
This compound interacts with TRPV1 receptors, causing them to open and allow ions to flow into the cell . This ion flow depolarizes the neuron and generates an electrical signal that is transmitted to the brain, resulting in the perception of heat and pain . Over time, the continued presence of this compound leads to the desensitization of these neurons, reducing their responsiveness to other painful stimuli .
Biochemical Pathways
This compound is synthesized through two pathways: the phenylpropanoid pathway, which produces vanillylamine, and the branched-chain fatty acid pathway . The compound is formed by the condensation of vanillylamine with a branched-chain fatty acid . The production of this compound and other capsaicinoids generally occurs in the placental tissue of chili pepper fruits .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, capsaicinoids like capsaicin are known to have high oral bioavailability and skin absorption . This makes them effective for both dietary intake and topical application for conditions such as musculoskeletal or neuropathic pain .
Result of Action
The primary result of this compound action is the sensation of heat and pain, followed by analgesia or pain relief . This is due to the desensitization of sensory neurons after prolonged exposure to the compound . In addition to its effects on pain perception, this compound also exhibits several biological effects such as anti-mutagenic, antioxidant, and anti-inflammatory activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pungency of chili peppers, which is determined by the concentration of capsaicinoids, can be affected by the plant’s growing conditions . Furthermore, the effectiveness of this compound as a pain reliever can be influenced by the specific conditions of its application, such as the concentration used and the duration of exposure .
Biochemical Analysis
Biochemical Properties
Norcapsaicin plays a significant role in biochemical reactions, particularly in the capsaicinoid biosynthetic pathway. It is synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) . This compound interacts with several enzymes, including capsaicin synthase, which catalyzes the final step in the biosynthesis of capsaicinoids. Additionally, this compound interacts with proteins such as TRPV1 (transient receptor potential vanilloid 1), a receptor that mediates the sensation of heat and pain .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by activating TRPV1 receptors, leading to an influx of calcium ions and subsequent cellular responses . This activation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRPV1 receptors, which are ion channels located on the cell membrane . Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of calcium ions. This increase in intracellular calcium levels triggers various downstream signaling pathways, including those involved in pain perception, inflammation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of TRPV1 receptors and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can activate TRPV1 receptors without causing significant toxicity . At high doses, this compound can induce adverse effects, such as inflammation, pain, and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in animal models .
Metabolic Pathways
This compound is involved in the capsaicinoid biosynthetic pathway, where it is synthesized from vanillylamine and branched-chain fatty acids . It interacts with enzymes such as capsaicin synthase and other cofactors involved in the biosynthesis of capsaicinoids. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific tissues, such as the placental tissue of chili peppers, where it is synthesized and stored .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the cell membrane, where it binds to TRPV1 receptors . This compound can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular function . Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norcapsaicin can be synthesized through several methods. One common approach involves the condensation of vanillylamine with a suitable fatty acid derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as chili peppers, followed by purification processes. High-performance liquid chromatography (HPLC) and other chromatographic techniques are commonly used to isolate and purify this compound from the capsaicinoid mixture .
Chemical Reactions Analysis
Types of Reactions: Norcapsaicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Norcapsaicin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of capsaicinoids.
Biology: this compound is used to investigate the biological effects of capsaicinoids on cellular processes and signaling pathways.
Medicine: Research has shown potential therapeutic applications of this compound in pain management, cancer treatment, and gastrointestinal health.
Industry: this compound is used in the food industry as a flavoring agent and in the pharmaceutical industry for developing topical analgesics
Comparison with Similar Compounds
- Capsaicin
- Dihydrocapsaicin
- Nordihydrocapsaicin
- Homocapsaicin
- Homodihydrocapsaicin
- Nonivamide
Comparison: Norcapsaicin is unique among capsaicinoids due to its specific chemical structure and reactivity. While it shares similar properties with capsaicin and other analogs, this compound has distinct biological effects and applications. For example, this compound has a lower pungency compared to capsaicin but retains significant biological activity, making it useful in various research and industrial applications .
Properties
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloct-5-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h5,7,9-11,13,19H,4,6,8,12H2,1-3H3,(H,18,20)/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZMGHHFHHIAY-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317984 | |
Record name | Norcapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norcapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61229-08-1 | |
Record name | Norcapsaicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61229-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcapsaicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norcapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norcapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42.5 - 44 °C | |
Record name | Norcapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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